molecular formula C19H27N3O4 B1681725 Semagacestat CAS No. 425386-60-3

Semagacestat

Cat. No.: B1681725
CAS No.: 425386-60-3
M. Wt: 361.4 g/mol
InChI Key: PKXWXXPNHIWQHW-RCBQFDQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Semagacestat (LY450139) is a gamma-secretase inhibitor (GSI) developed by Eli Lilly for Alzheimer’s disease (AD). Gamma-secretase cleaves amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, including Aβ1-40 and Aβ1-42, which aggregate into plaques in AD brains. This compound competitively inhibits gamma-secretase by binding to presenilin-1, a catalytic subunit of the enzyme, thereby reducing Aβ production . Preclinical studies demonstrated dose-dependent reductions in plasma Aβ levels (up to 73% at 140 mg) . However, its short half-life (2–3 hours) necessitated high doses, leading to off-target inhibition of Notch signaling and other substrates, which contributed to adverse effects like skin cancer, infections, and cognitive worsening .

Phase III trials (IDENTITY/IDENTITY-2) involving 2,600 mild-to-moderate AD patients revealed that this compound worsened cognitive and functional outcomes compared to placebo, prompting trial termination in 2010 . Despite reducing plasma Aβ levels by 58–65% in Phase II, cerebrospinal fluid (CSF) Aβ reductions were inconsistent, and the drug failed to demonstrate clinical efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of semagacestat involves multiple steps, including the formation of a dipeptide structure. The key steps include the coupling of specific amino acids and the formation of a benzazepinone ring . The reaction conditions typically involve the use of protecting groups, coupling reagents, and specific solvents to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This would include the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Semagacestat undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various analogs with modified activity profiles .

Comparison with Similar Compounds

Comparison with Similar Gamma-Secretase Inhibitors

Structural and Pharmacological Differences

Semagacestat shares structural similarities with other GSIs like avagacestat (BMS-708163) and DAPT , but key differences in molecular flexibility and binding affinities influence their efficacy and safety:

  • This compound: Binds to presenilin-1 with an Aβ inhibition EC₅₀ of 514.9 nM in HEK293 cells and a Notch inhibition EC₅₀ of 546 nM, yielding a marginal selectivity ratio (>3) .
  • Avagacestat: Exhibited a 15-fold selectivity for APP over Notch in vitro but still caused dose-limiting gastrointestinal toxicity in Phase II trials .
  • LY-411,575 : A more potent GSI with lower EC₅₀ values (activation: 0.5 nM; inhibition: 1.2 nM) and higher Hill coefficients than this compound, but its toxicity profile prevented clinical advancement .

Table 1: Pharmacological Profiles of Select GSIs

Compound Aβ Inhibition EC₅₀ (nM) Notch Inhibition EC₅₀ (nM) Selectivity Ratio Key Structural Features
This compound 514.9 546 >3 Peptide backbone, flexible aromatic rings
Avagacestat 270 4,050 15 Trifluoromethyl group, rigid scaffold
DAPT 1,200 2,400 2 Dipeptide analog
LY-411,575 0.5 (activation) 1.2 (inhibition) N/A High lipophilicity, small size

Table 2: Clinical Trial Outcomes

Compound Phase Dose (mg/day) Aβ Reduction (Plasma) Cognitive Outcome Notable Adverse Events
This compound III 140 58–65% Worsened ADAS-cog, MMSE Skin cancer, infections, weight loss
Avagacestat II 100–125 40–50% No improvement Diarrhea, skin lesions
Begacestat (GSI-953) I 5–50 30–40% N/A Headache, dizziness

Mechanisms of Failure

  • Lack of Selectivity: this compound’s EC₅₀ for Notch was only 1.06-fold higher than for Aβ in vivo, leading to systemic toxicity .
  • Biphasic Aβ Modulation : At low concentrations, this compound paradoxically increased Aβ production in vitro due to substrate availability dynamics, complicating dosing .
  • Short Half-Life : Required high doses to maintain Aβ suppression, amplifying off-target effects .

Biological Activity

Semagacestat (LY-450139) is a γ-secretase inhibitor that was primarily developed for the treatment of Alzheimer's disease (AD). Its mechanism of action involves the inhibition of γ-secretase, an enzyme complex responsible for the cleavage of amyloid precursor protein (APP) into amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of AD. This article reviews the biological activity of this compound, focusing on its effects on Aβ production, clinical trial outcomes, and potential side effects.

This compound functions as a pseudo γ-secretase inhibitor , meaning it inhibits the activity of γ-secretase but can lead to an accumulation of certain Aβ species within cells. Research indicates that when neuron-like cells were exposed to this compound, levels of secreted Aβ decreased while intracellular levels of various Aβ species, including Aβ40, Aβ43, and Aβ46, increased. This unexpected accumulation suggests that this compound may trap these peptides within cellular compartments rather than promoting their clearance .

Clinical Trials and Efficacy

This compound was evaluated in multiple clinical trials, including the notable Phase III IDENTITY trial. This trial enrolled 1,500 patients with mild to moderate AD and aimed to assess the efficacy and safety of this compound over a 21-month period. The primary outcome was cognitive function, measured through various scales like the Mini-Mental State Examination (MMSE) and Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) .

Key Findings from Clinical Trials

  • Efficacy : Initial studies showed that this compound significantly reduced newly generated Aβ in a dose-dependent manner. In one study, doses of 100 mg, 140 mg, and 280 mg resulted in reductions of 47%, 52%, and 84% in Aβ levels within the first 12 hours post-administration .
  • Adverse Effects : Despite its ability to lower Aβ levels, this compound was associated with worsened cognitive function compared to placebo in Phase III trials. Patients treated with this compound exhibited significant declines in cognitive performance and increased adverse events such as gastrointestinal issues and skin disorders .
  • Peripheral and Central Effects : The drug's effects were analyzed through various biomarkers. Changes in cognitive measures were correlated with drug exposure, revealing a complex relationship between pharmacodynamics and clinical outcomes .

Case Studies

A notable case study involved a participant in the this compound clinical trial who received a daily oral dose of 140 mg for approximately 76 weeks. Neuropathological assessments post-mortem indicated significant alterations in brain biochemistry compared to non-demented controls. The patient exhibited a steady cognitive decline over the trial period, reflecting the challenges faced by patients on this treatment .

Summary of Research Findings

Study/TrialFindingsNotes
Phase III IDENTITYSignificant reduction in Aβ levels but worsened cognitive functionCognitive decline noted despite Aβ reduction
In vitro studiesAccumulation of intracellular Aβ speciesSuggests inhibition may trap rather than clear Aβ
Case StudyDocumented cognitive decline over trial durationNeuropathological evaluation post-mortem revealed changes

Q & A

Basic Research Questions

Q. What experimental models are recommended for assessing Semagacestat’s γ-secretase inhibition in vitro, and how should data be interpreted?

  • Methodological Answer : Use H4 human glioma cells overexpressing wild-type APP to measure Aβ40, Aβ42, and Aβ38 levels in media via ELISA. This compound shows IC50 values of 10.9–12.1 nM for Aβ isoforms, with β-CTF accumulation (ECmax = 16.0 nM) in lysates . Include dose-response curves (1–100 nM) and validate using murine cortical neurons (CTX), noting species-specific differences: murine Aβ42 production is 12-fold lower than Aβ40 . Control for cytotoxicity using assays like MTT or LDH.

Q. How should solubility and stability be optimized for this compound in preclinical studies?

  • Methodological Answer : Prepare stock solutions in DMSO or DMF (25 mg/mL solubility), aliquot to avoid freeze-thaw cycles, and store at -80°C for ≤1 year. For in vivo use, dissolve in 5% dextrose or saline, adjusting pH to 7.3. Note that organic solvents may require inert gas purging to prevent oxidation .

Q. What are the critical pharmacokinetic parameters for this compound in rodent models?

  • Methodological Answer : Administer orally at 1–60 mg/kg. In Tg2576 mice, 1 mg/kg improves memory deficits after 8 days but loses efficacy with prolonged use. Monitor plasma half-life (2.5 hours) and brain penetration, as pharmacodynamic effects (Aβ reduction) may outlast plasma exposure .

Advanced Research Questions

Q. How do contradictory findings between this compound’s in vitro efficacy and clinical trial outcomes inform future drug development?

  • Methodological Answer : While this compound reduced Aβ plaques in transgenic mice (Tg2576, PDAPP), Phase 3 trials (IDENTITY-1/2) showed cognitive worsening (ADAS-cog +7.5 vs. placebo +6.4; p=0.07) and functional decline (ADCS-ADL -12.6 vs. -9.0; p<0.001). This may stem from pan-γ-secretase inhibition (Notch IC50 = 14.1 nM), disrupting neurogenesis and increasing β-CTF, a toxic APP fragment . Prioritize substrate-selective inhibitors or combine with β-secretase modulators.

Q. What mechanisms explain the paradoxical attenuation of β-CTF accumulation at high this compound concentrations in vitro?

  • Methodological Answer : At >100 nM, this compound may inhibit autophagic clearance of β-CTF or induce lysosomal dysfunction. Use pulse-chase assays with radiolabeled APP to track β-CTF turnover. Compare with "true" γ-secretase inhibitors (e.g., L-685,458) that block active sites without off-target effects .

Q. How does this compound’s activation of GHS-R1a receptors complicate its therapeutic profile?

  • Methodological Answer : In calcium mobilization assays, this compound activates GHS-R1a (EC50 ~1 µM), promoting receptor internalization. This may counteract cognitive benefits by altering growth hormone signaling. Co-administer ghrelin receptor antagonists (e.g., YIL781) in animal models to isolate γ-secretase effects .

Q. What statistical approaches address longitudinal cognitive data in this compound trials with early termination?

  • Methodological Answer : Apply mixed-model repeated measures (MMRM) to handle missing data from terminated trials (e.g., IDENTITY-1, n=1537). Adjust for baseline covariates (age, APOE4 status) and use sensitivity analyses (e.g., pattern-mixture models) to assess bias from dropout rates (28% in 140 mg group) .

Q. Data Contradiction and Mechanistic Analysis

Q. Why does this compound reduce Aβ plaques in mice but worsen cognition in humans?

  • Methodological Answer : Murine models lack full AD pathology (e.g., tau tangles, neuroinflammation). This compound’s broad inhibition increases neurotoxic APP metabolites (e.g., β-CTF) and disrupts Notch-dependent synaptic plasticity. Postmortem analyses of trial patients showed elevated β-CTF in CSF despite Aβ reduction .

Q. How does this compound’s “pseudo” γ-secretase inhibition differ from traditional inhibitors?

  • Methodological Answer : Unlike active-site inhibitors, this compound traps APP fragments in membranes, leading to intracellular Aβ accumulation. Use FRET-based γ-secretase activity assays and subcellular fractionation to compare peptide trafficking .

Q. Experimental Design Considerations

Q. What controls are essential when testing this compound in Notch-dependent cancer models?

  • Methodological Answer : Include γ-secretase modulators (e.g., nicastrin siRNA) and Notch pathway reporters (e.g., CBF1-luciferase). Monitor adverse events (skin cancer in trials) and validate with IHC for Notch targets (Hes1, Hey1) .

Properties

IUPAC Name

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-11(2)16(23)18(25)20-12(3)17(24)21-15-14-8-6-5-7-13(14)9-10-22(4)19(15)26/h5-8,11-12,15-16,23H,9-10H2,1-4H3,(H,20,25)(H,21,24)/t12-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXWXXPNHIWQHW-RCBQFDQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2CCN(C1=O)C)NC(=O)[C@H](C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235740
Record name LY 450139
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425386-60-3, 866488-53-1
Record name Semagacestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425386-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 450139
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425386603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semagacestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12463
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY 450139
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMAGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YN0602W4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.